2-Oxa-7-azaspiro[3.5]nonane hemioxalate

Catalog No.
S876249
CAS No.
1429056-28-9
M.F
C16H28N2O6
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxa-7-azaspiro[3.5]nonane hemioxalate

CAS Number

1429056-28-9

Product Name

2-Oxa-7-azaspiro[3.5]nonane hemioxalate

IUPAC Name

2-oxa-7-azaspiro[3.5]nonane;oxalic acid

Molecular Formula

C16H28N2O6

Molecular Weight

344.4 g/mol

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*1-3-8-4-2-7(1)5-9-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)

InChI Key

WWVUFRRXXSVWBJ-UHFFFAOYSA-N

SMILES

C1CNCCC12COC2.C1CNCCC12COC2.C(=O)(C(=O)O)O

Canonical SMILES

C1CNCCC12COC2.C1CNCCC12COC2.C(=O)(C(=O)O)O

2-Oxa-7-azaspiro[3.5]nonane is a spirocyclic heterocyclic building block used in medicinal chemistry as a three-dimensional, structurally rigid alternative to the more common and flexible morpholine scaffold. The hemioxalate salt form is specifically supplied to confer advantageous physicochemical properties, such as being a process-friendly solid, which are critical for reproducible use in multi-step synthesis campaigns targeting complex therapeutic agents. This guide provides evidence for selecting this specific salt form over common substitutes for process-critical applications.

Substituting 2-Oxa-7-azaspiro[3.5]nonane hemioxalate with the corresponding free base, a different salt, or a simpler achiral heterocycle like morpholine can introduce significant process variability and risk. The free base of small amines is often an oil or low-melting solid, complicating isolation, purification, and accurate weighing for subsequent reactions. The hemioxalate salt form is a distinct chemical entity engineered to provide a stable, crystalline solid, ensuring consistent handling, improved shelf-life, and reliable stoichiometry in scaled-up chemical syntheses. Alternative salts (e.g., hydrochloride) would exhibit different solubility profiles and hygroscopicity, potentially requiring complete re-optimization of reaction and purification conditions.

Facilitates Process Scalability: Enables Isolation as a Crystalline Solid

The synthesis of 2-Oxa-7-azaspiro[3.5]nonane concludes with the removal of a tosyl protecting group, after which the addition of anhydrous oxalic acid is used to precipitate the desired product as a solid hemioxalate salt directly from the filtrate. This method provides a distinct advantage over isolating the free base, which, for amines of this molecular weight, often results in an oil or low-melting solid that is difficult to handle, purify, and weigh accurately.

Evidence DimensionPhysical State at Isolation
Target Compound DataPrecipitated as a solid form.
Comparator Or BaselineFree base amine (post-workup); typically an oil or non-crystalline material.
Quantified DifferenceQualitative shift from a difficult-to-handle liquid/oil to a process-friendly solid.
ConditionsPost-deprotection workup in diethyl ether, followed by addition of anhydrous oxalic acid.

Procuring the solid salt form eliminates a problematic final isolation step, improving process efficiency, reproducibility, and scalability for subsequent synthetic transformations.

Validated Precursor for High-Value Kinase Inhibitor Scaffolds

This specific spirocyclic amine is a documented intermediate in the synthesis of 1,7-Diazacarbazole derivatives developed as potent inhibitors of checkpoint kinase 1 (CHK1), a critical target in oncology. The rigid three-dimensional structure imparted by the spiro-oxetane core is a key design element, offering distinct structural advantages over simpler, more flexible heterocycles like piperidine or morpholine when targeting the ATP-binding pocket of kinases.

Evidence DimensionPrecursor Suitability
Target Compound DataUtilized to prepare advanced 1,7-Diazacarbazole derivatives for CHK1 inhibition.
Comparator Or BaselineGeneric heterocycles (e.g., piperidine, morpholine) which lack the specific conformational rigidity.
Quantified DifferenceDemonstrated utility in a specific, high-value synthetic route where structural rigidity is a key design feature.
ConditionsMulti-step synthesis of kinase inhibitors.

For research programs targeting CHK1 or related kinases, procuring this specific building block de-risks the synthesis of complex final compounds by using a previously validated intermediate.

Designed Morpholine Bioisostere for Enhanced Physicochemical Properties

Spirocyclic oxetanes, including the 2-Oxa-7-azaspiro[3.5]nonane core, were specifically proposed as valuable structural alternatives to the ubiquitous morpholine moiety in medicinal chemistry. This 'escape from flatland' strategy aims to improve properties such as metabolic stability and aqueous solubility while providing novel three-dimensional exit vectors for further chemical elaboration.

Evidence DimensionBioisosteric Value
Target Compound DataA rigid, 3D spirocyclic scaffold designed as a next-generation replacement for morpholine.
Comparator Or BaselineMorpholine, a common but conformationally flexible and 'flat' heterocycle.
Quantified DifferenceProvides a rigidified core and novel 3D geometry compared to the flexible morpholine ring.
ConditionsLead optimization in drug discovery programs.

This compound should be selected over morpholine when the goal is to improve the pharmacokinetic profile or explore new chemical space around a core scaffold without a complete redesign.

Scalable Synthesis Campaigns Requiring a Solid-Form Amine Intermediate

This compound is the right choice for multi-gram or kilogram-scale syntheses where the handling properties of the amine building block are critical. Its availability as a stable, weighable solid minimizes batch-to-batch variability and simplifies material transfer and charging of reactors compared to using the free base.

Oncology Drug Discovery Targeting Checkpoint Kinase 1 (CHK1)

In projects focused on synthesizing novel 1,7-diazacarbazoles or other complex heterocycles as CHK1 inhibitors, this building block serves as a validated starting material, reducing route-scouting risks and accelerating progress toward final target compounds.

Lead Optimization Programs to Replace Morpholine for Improved PK/PD

When a lead compound containing a morpholine moiety exhibits poor metabolic stability or requires improved 3D diversity for higher target affinity, this spirocyclic analog is a logical substitute. It allows for a direct, bioisosteric replacement to assess the impact of structural rigidity on the overall drug properties.

Dates

Last modified: 08-16-2023

Explore Compound Types